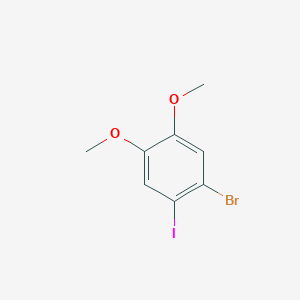

1-Bromo-2-iodo-4,5-dimethoxybenzene

Overview

Description

Synthesis Analysis

The synthesis of halogenated aromatic compounds often involves regioselective halogenation reactions. For instance, the NBS bromination of 1,4-dimethoxy-2,3-dimethylbenzene under various conditions led to different bromination products, including a compound with a bromomethyl group . Similarly, the synthesis of 1,2-dimethoxy-4-(bis-diethylaminoethyl-[14C]-amino)-5-bromobenzene was achieved through direct alkylation involving a brominated intermediate . These studies suggest that controlled bromination is a key step in synthesizing brominated aromatic compounds, which could be applicable to the synthesis of 1-Bromo-2-iodo-4,5-dimethoxybenzene.

Molecular Structure Analysis

The molecular structure of halogenated benzene derivatives can be determined using spectroscopic methods and X-ray crystallography. For example, the crystal structures of 1-bromo-3,5-bis(4,4-dimethyl-1,3-oxazolin-2-yl)benzene were elucidated, revealing supramolecular features and interactions . Similarly, the molecular structure of 1-Bromo-2,3,5,6-tetramethylbenzene was investigated, showing two stable crystalline phases and detailed crystal structure parameters10. These findings indicate that the molecular structure of this compound could also be characterized by similar techniques to understand its conformation and crystal packing.

Chemical Reactions Analysis

The reactivity of halogenated benzene derivatives is influenced by the presence of halogen substituents, which can participate in various organic transformations. For instance, 1,2-Dibromobenzenes are valuable precursors for reactions based on the intermediate formation of benzynes . The presence of bromine and iodine in this compound would likely make it a reactive intermediate for further functionalization or coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated aromatic compounds are affected by the nature and position of the substituents on the benzene ring. The steric and electronic effects of the substituents can influence the compound's melting point, boiling point, solubility, and reactivity. For example, the synthesis and characterization of 2-Bromo-4,5,2',4',6'-pentamethoxyl benzophenone involved determining its structure by various spectroscopic techniques, which are essential for understanding its properties . The physical properties of this compound would similarly be characterized by its substituents' influence on the benzene ring.

Scientific Research Applications

Ring Halogenations in Synthesis

1-Bromo-2-iodo-4,5-dimethoxybenzene has been utilized in the synthesis of complex halogenated compounds. For instance, Bovonsombat and Mcnelis (1993) demonstrated the use of N-Halosuccinimide with catalytic quantities of acidic catalysts for ring halogenations of polyalkylbenzenes, leading to the preparation of mixed halogenated compounds such as 2-bromo-4-iodo-1,3,5-trimethylbenzene in high yield (Bovonsombat & Mcnelis, 1993).

Thermochemical Studies

Research into the thermochemical properties of halogen-substituted methylbenzenes, including compounds similar to this compound, was conducted by Verevkin et al. (2015). They focused on vapor pressures, vaporization, fusion, and sublimation enthalpies, utilizing quantum-chemical methods and group-additivity procedures (Verevkin et al., 2015).

Synthetic Utility in Organometallic Chemistry

Chuong et al. (2013) explored 1,2-Dibromo-4,5-dimethoxybenzene as a platform for building ditopic ligands with [P,S], [P,P], or [P,B] chelating pockets. This research highlights its potential in the synthesis of complex organometallic compounds with potential applications in catalysis and material science (Chuong et al., 2013).

Application in Domino Processes

The compound has also been used in CuI-catalyzed domino processes to synthesize benzofurans, as demonstrated by Lu et al. (2007). This process involves an intermolecular C-C bond formation followed by an intramolecular C-O bond formation, highlighting its utility in advanced synthetic chemistry (Lu et al., 2007).

Antioxidant and Anticancer Activities

A recent study by Dong et al. (2022) investigated the antioxidant and anticancer activities of synthesized derivatives of bromophenols, which share structural similarities with this compound. This research underscores the potential biomedical applications of such compounds (Dong et al., 2022).

Mechanism of Action

Target of Action

1-Bromo-2-iodo-4,5-dimethoxybenzene is a chemical compound used in organic synthesis It’s known that bromo and iodo groups in aromatic compounds often serve as good leaving groups in nucleophilic aromatic substitution reactions .

Mode of Action

The mode of action of this compound is likely through electrophilic aromatic substitution . In this process, the electrophile (a molecule that seeks electrons) forms a sigma-bond with the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Result of Action

It’s known that the compound can be used in the synthesis of various organic compounds , which may have diverse biological effects depending on their structure and function.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the reaction conditions (such as temperature, solvent, and pH) can affect the compound’s reactivity and the outcome of its reactions .

properties

IUPAC Name |

1-bromo-2-iodo-4,5-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrIO2/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMPDNDHPWVUHMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1OC)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60391668 | |

| Record name | 1-bromo-2-iodo-4,5-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89978-46-1 | |

| Record name | 1-bromo-2-iodo-4,5-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

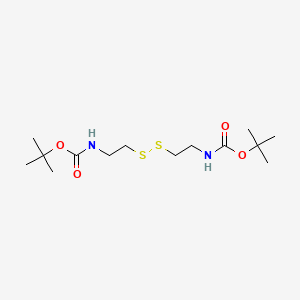

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(Trifluoromethyl)phenoxy]ethanethioamide](/img/structure/B1307468.png)